molecular formula C19H21N5OS B2593852 N-cyclohexyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 516461-37-3

N-cyclohexyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

Numéro de catalogue B2593852
Numéro CAS: 516461-37-3
Poids moléculaire: 367.47
Clé InChI: VIHWPCHYPYQPFP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-cyclohexyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is known to possess various biological activities such as antiparasitic, antifungal, antimicrobial, and antiproliferative activities .

Applications De Recherche Scientifique

Anticancer Activity

The pyrazolo[3,4-d]pyrimidin-4-yl moiety, present in Oprea1_106436, is a core structure in many compounds with anticancer properties . This compound has been studied for its potential as an inhibitor of topoisomerase II alpha, a key enzyme involved in DNA replication and cell division, which is a common target in cancer therapy . The ability to interfere with this enzyme can make Oprea1_106436 a valuable asset in the development of new anticancer drugs.

Synthesis of Fused Heterocycles

Oprea1_106436 can be used in the synthesis of fused heterocyclic compounds, such as pyrazolo[3,4-d]thiazoles and pyrazolo[3,4-d][1,4]thiazines . These structures are significant in medicinal chemistry due to their pharmacological activities, including antitumor properties. The compound serves as a precursor in annulation reactions, which are crucial for constructing complex fused systems.

Development of Antitumor Agents

The thiazole group, which can be synthesized from Oprea1_106436, is found in several antitumor agents like bleomycin and dasatinib . The development of new antitumor agents based on thiazines and thiazoles is of special interest, aiming to obtain molecules with higher specificity and lower toxicity.

Pharmacological Research

Compounds containing the pyrazolo[3,4-d]pyrimidin-4-yl group, such as Oprea1_106436, show a broad spectrum of biological activities. They are included in the structure of marketed drugs like celecoxib and sildenafil . This makes them important for pharmacological research, exploring their potential in various therapeutic areas.

Inhibitors of Signaling Pathways

Oprea1_106436 derivatives have been studied for their role as inhibitors of the Hedgehog (Hh) signaling cascade . This signaling pathway is crucial in embryonic development and its dysregulation is implicated in various cancers. Inhibitors of this pathway can be used to treat cancers with aberrant Hh activity.

Ultrasonic-Assisted Synthesis

The compound has been used in ultrasonic-assisted synthesis to create heterocyclic derivatives linked with 1,2,3-triazoles . This method is notable for its efficiency and the potential to produce compounds with significant anticancer activity, particularly against renal cancer cell lines.

Mécanisme D'action

The mechanism of action of this compound is likely related to its ability to inhibit protein kinases . In particular, it has been found that similar compounds can inhibit CDK2/cyclin A2 .

Orientations Futures

The future directions for this compound could involve further investigations into its anticancer effects. It has been found that similar compounds show potent cytotoxicity, with variable degrees of potency and cell line selectivity in antiproliferative assays . Therefore, this compound could potentially be developed into a novel anticancer agent.

Propriétés

IUPAC Name

N-cyclohexyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c25-17(23-14-7-3-1-4-8-14)12-26-19-16-11-22-24(18(16)20-13-21-19)15-9-5-2-6-10-15/h2,5-6,9-11,13-14H,1,3-4,7-8,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHWPCHYPYQPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.